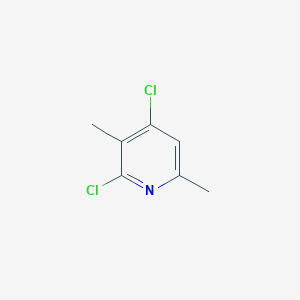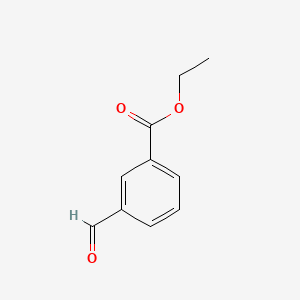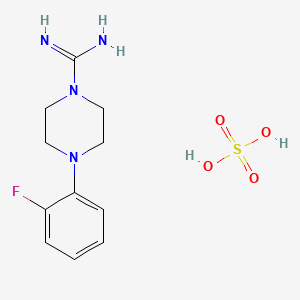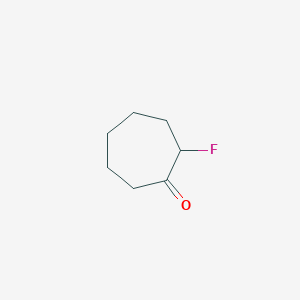
5-Ethyl-4-methylthiazol-2-amine
Descripción general
Descripción
The compound 5-Ethyl-4-methylthiazol-2-amine is a thiazole derivative, a class of heterocyclic compounds containing a ring with sulfur and nitrogen as heteroatoms. Thiazoles are known for their diverse biological activities and are often used as building blocks in pharmaceuticals and agrochemicals.
Synthesis Analysis
The synthesis of thiazole derivatives can be achieved through various methods. For instance, a mixture of amine, sulfur, and DMF can be heated to synthesize 5-Methyl-2-ethylthiazole, which is structurally similar to the compound of interest . Another approach involves the use of N-cyano-carbonimidodithioic acid dimethyl ester and methane thiol hydrazine monohydrate to obtain a core molecule with a free -NH2 group at the 2nd position, which can be further modified to create various derivatives . Additionally, solvent-free interactions and subsequent transformations can be employed to synthesize related compounds such as N-(5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl)pyridine-2-amines .
Molecular Structure Analysis
The molecular structure of thiazole derivatives is characterized by the presence of a five-membered ring containing sulfur and nitrogen. The substitution pattern on the ring, such as the ethyl and methyl groups in 5-Ethyl-4-methylthiazol-2-amine, influences the compound's electronic and steric properties. NMR and mass spectrometry are commonly used techniques to determine the structure and confirm the identity of such compounds .
Chemical Reactions Analysis
Thiazole derivatives can undergo various chemical reactions, including nucleophilic substitutions, ring-opening reactions, and cyclizations. For example, nucleophilic ring opening of oxazol-5-one derivatives with amines can lead to the formation of imidazol-5-(4H)-ones . The presence of functional groups such as -NH2 allows for further chemical modifications, such as the formation of urea moieties when reacted with isocyanates .
Physical and Chemical Properties Analysis
The physical and chemical properties of thiazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The presence of alkyl groups, like the ethyl and methyl in 5-Ethyl-4-methylthiazol-2-amine, can affect the compound's lipophilicity and, consequently, its biological activity. The electronic properties of the thiazole ring can also impact the compound's ability to interact with biological targets .
Aplicaciones Científicas De Investigación
-
Antioxidant Activity
- Field : Medicinal Chemistry
- Application : Thiazole derivatives, such as aminothiazole derivatives, have been found to exhibit antioxidant activity .
- Method : The antioxidant activity was demonstrated by the ability of these compounds to inhibit 2,2-azobis-3-ethylbenzthiazoline-6-sulfonic acid (ABTS) radical formation .
- Results : The specific compound [(4-amino-5-benzoyl-2-(4methoxyphenyl amino) thiazole]) known as dendrodoine analogs showed an ability to inhibit ABTS radical formation to the extent of 0.17 μM .
-
Phosphodiesterase Type 5 (PDE5) Regulation and COX-1/COX-2 Inhibition
- Field : Pharmacology
- Application : New 2-aminothiazole derivatives have been designed and prepared as PDE5 regulators and COX-1/COX-2 inhibitors .
- Method : The synthesized compounds were screened for PDE5 activity using sildenafil as a reference drug .
- Results : Compounds 23a and 23c were found to have a complete inhibitory effect on PDE5 (100%) at 10 μM without causing hypotension . All tested compounds have an inhibitory effect against COX-1 activity (IC 50 = 1.00–6.34 μM range) and COX-2 activity (IC 50 = 0.09–0.71 μM range) .
-
Antimicrobial Activity
- Field : Microbiology
- Application : Thiazole derivatives have been found to exhibit antimicrobial activity .
- Method : The antimicrobial activity is demonstrated by the ability of these compounds to inhibit the growth of various bacteria and fungi .
- Results : Specific thiazole derivatives, such as sulfathiazole, have been used as antimicrobial drugs .
-
Antiviral Activity
- Field : Virology
- Application : Certain thiazole derivatives have been found to exhibit antiviral activity .
- Method : The antiviral activity is demonstrated by the ability of these compounds to inhibit the replication of viruses .
- Results : Specific thiazole derivatives, such as Ritonavir, have been used as antiretroviral drugs .
-
Anti-Inflammatory Activity
- Field : Pharmacology
- Application : Thiazole derivatives have been found to exhibit anti-inflammatory activity .
- Method : The anti-inflammatory activity is demonstrated by the ability of these compounds to inhibit the production of pro-inflammatory cytokines .
- Results : Specific thiazole derivatives have been used as anti-inflammatory drugs .
-
Antihypertensive Activity
- Field : Cardiology
- Application : Certain thiazole derivatives have been found to exhibit antihypertensive activity .
- Method : The antihypertensive activity is demonstrated by the ability of these compounds to lower blood pressure .
- Results : Specific thiazole derivatives have been used as antihypertensive drugs .
Propiedades
IUPAC Name |
5-ethyl-4-methyl-1,3-thiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10N2S/c1-3-5-4(2)8-6(7)9-5/h3H2,1-2H3,(H2,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHHIPSIIRBMAFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(S1)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20508497 | |
| Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Ethyl-4-methylthiazol-2-amine | |
CAS RN |
61764-32-7 | |
| Record name | 5-Ethyl-4-methyl-1,3-thiazol-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20508497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(1R,4S)-7-Bromobicyclo[2.2.1]hept-2-ene](/img/structure/B1337934.png)




![6-bromobenzo[d]oxazole-2(3H)-thione](/img/structure/B1337943.png)
![Benzo[1,3]dioxol-5-YL-hydrazine](/img/structure/B1337945.png)
